molecular formula C9H6F3N3 B1388501 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine CAS No. 1097778-72-7

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1388501
CAS No.: 1097778-72-7
M. Wt: 213.16 g/mol
InChI Key: KJRKHVPNKQRJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity

Safety and Hazards

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is classified as an irritant . Further safety and hazards information should be obtained from the appropriate Material Safety Data Sheet (MSDS).

Biochemical Analysis

Biochemical Properties

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the ryanodine receptor, a crucial protein involved in calcium ion regulation within cells . The interaction between this compound and the ryanodine receptor can modulate calcium ion release, which is essential for various cellular processes, including muscle contraction and signal transduction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the ryanodine receptor can lead to altered calcium ion dynamics, impacting processes such as muscle contraction and neurotransmitter release . Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ryanodine receptor, leading to the modulation of calcium ion release from the endoplasmic reticulum . This binding interaction can result in either the inhibition or activation of the receptor, depending on the cellular context. Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged alterations in calcium ion dynamics and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate calcium ion release without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways within cells. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the endoplasmic reticulum, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized to the endoplasmic reticulum, where it interacts with the ryanodine receptor to modulate calcium ion release . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as solvent-free synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce new functional groups to the pyridine ring .

Scientific Research Applications

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • 5-(1H-Pyrazol-3-yl)-2-(trifluoromethyl)pyridine
  • 5-(1H-Pyrazol-4-yl)-2-(trifluoromethyl)pyridine

Uniqueness

What sets 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine apart is the specific positioning of the pyrazole and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(5-13-8)7-3-4-14-15-7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKHVPNKQRJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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